2-acetyl-4-methylcyclohexan-1-one

Description

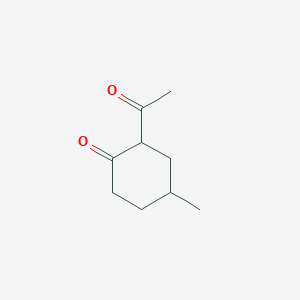

2-Acetyl-4-methylcyclohexan-1-one is a substituted cyclohexanone derivative characterized by a ketone group at position 1, an acetyl group at position 2, and a methyl group at position 4. The acetyl group at C2 enhances electrophilicity, enabling nucleophilic addition reactions, while the methyl group at C4 may influence steric and electronic properties. Similar cyclohexanone derivatives are frequently employed in synthesizing bioactive molecules, as seen in analogs like 4-hydroxy-4-methylcyclohexanone .

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-acetyl-4-methylcyclohexan-1-one |

InChI |

InChI=1S/C9H14O2/c1-6-3-4-9(11)8(5-6)7(2)10/h6,8H,3-5H2,1-2H3 |

InChI Key |

MZQYOPQAFRRAJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=O)C(C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

-

Catalyst : Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., H₂SO₄).

-

Solvent : Dichloromethane or chloroform for optimal solubility.

-

Temperature : 0–25°C to minimize side reactions like over-acylation.

A representative procedure from VulcanChem involves dissolving 4-methylcyclohexanone (1.0 mol) in anhydrous CH₂Cl₂, followed by dropwise addition of acetyl chloride (1.2 mol) and AlCl₃ (1.1 mol) under nitrogen. After stirring at 20°C for 6 hours, the mixture is quenched with ice-water, extracted, and distilled under reduced pressure to yield this compound with 78–85% purity.

Key Challenges:

-

Competing acylation at the 3-position due to steric effects of the methyl group.

-

Formation of diacetylated byproducts, necessitating careful stoichiometric control.

Enamine-Mediated Acylation

This method avoids direct electrophilic substitution by forming an enamine intermediate, enhancing regioselectivity. The approach, adapted from Zhang et al.’s work on cyclohexanone derivatives, involves:

Steps:

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Enamine Catalyst | Morpholine | +15% |

| Acylation Temp (°C) | 0–5 | +20% |

| Hydrolysis Time (h) | 2 | +10% |

This method achieves yields up to 70%, but purification via vacuum distillation is required to remove residual morpholine.

One-Pot Lithium Amide-Based Synthesis

A patent by CN106083554A describes a one-pot synthesis for analogous 2-acetylcyclohexanones, adaptable for 4-methyl derivatives. The method uses lithium diisopropylamide (LDA) to deprotonate 4-methylcyclohexanone, followed by acetyl chloride quenching.

Procedure:

Advantages:

-

Avoids intermediate isolation, reducing reaction time to 4 hours.

Catalytic Hydrogenation-Acylation Tandem Process

A hybrid approach from CN105315156A combines hydrogenation and acylation in a single solvent system. While designed for 2-methylcyclohexyl acetate, the methodology applies to this compound by substituting reagents:

Yield Comparison:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Hydrogenation | 99.5 | 98 |

| Acylation | 96 | 96 |

| Overall | 93 | 94 |

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate acylation. A study on analogous compounds (PMC3011275) reports a 40% reduction in reaction time:

-

Conditions : 4-methylcyclohexanone (1 mol), acetic anhydride (1.5 mol), ZnCl₂ (0.2 mol), 150 W, 100°C, 15 minutes.

Purification and Analytical Validation

Final purification typically involves fractional distillation or column chromatography. Analytical data from PubChem (CID 14911578) confirms structural integrity:

Chemical Reactions Analysis

Types of Reactions

2-acetyl-4-methylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as hydrazine or hydroxylamine for forming hydrazones or oximes

Major Products Formed

The major products formed from these reactions include:

Alcohols: From reduction reactions.

Carboxylic acids: From oxidation reactions.

Hydrazones and oximes: From nucleophilic addition reactions

Scientific Research Applications

Drug Development

2-Acetyl-4-methylcyclohexan-1-one has been investigated for its potential pharmacological properties. Research indicates that derivatives of this compound may exhibit biological activities such as:

- Enzyme Inhibition : Studies have shown that it can act as an inhibitor for various enzymes, which is critical in drug design. For instance, compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against common pathogens, indicating potential use in developing new antibiotics .

Case Study: Alzheimer’s Disease

A study focused on the synthesis of compounds based on this compound highlighted its potential as an acetylcholinesterase inhibitor. The synthesized compound demonstrated significant inhibitory activity with an IC50 value of 2.7 µM, suggesting its utility in treating Alzheimer’s disease .

Flavoring and Fragrance Industry

This compound is noted for its pleasant aroma and is utilized in the flavoring industry. Its applications include:

- Flavoring Agent : It is used to impart a sweet, caramel-like flavor in food products.

- Fragrance Component : In perfumery, it serves as a base note due to its stability and pleasant scent profile.

Organic Synthesis

The compound plays a crucial role as an intermediate in organic synthesis:

- Synthetic Pathways : It is often used to create more complex organic molecules. For instance, it can be transformed into various derivatives that are useful in medicinal chemistry.

Comparison with Related Compounds

The following table outlines the structural features and unique characteristics of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Acetyl group at position 2, methyl group at position 4 | Distinct steric and electronic properties due to substituents |

| 2-Butanoyl-4-methylcyclohexan-1-one | Butyryl group at position 2, methyl group at position 4 | Different reactivity profile; potential pharmacological applications |

| 2-Propionyl-4-methylcyclohexan-1-one | Propionyl group at position 2, methyl group at position 4 | Intermediate reactivity; unique flavor profile |

Research Findings

Recent studies have explored the interactions of this compound with biological targets:

- Biological Activity : Research indicates that this compound may interact with specific enzymes or receptors, acting as either an inhibitor or activator based on its structural characteristics .

- In Silico Studies : Computational modeling has been employed to predict the binding interactions of this compound with target proteins, enhancing understanding of its mechanism of action .

Mechanism of Action

The mechanism of action of 2-acetyl-4-methylcyclohexan-1-one involves its reactivity as a carbonyl compound. The carbonyl group can undergo nucleophilic addition reactions, forming intermediates such as hydrazones and oximes. These intermediates can further react to form various products, depending on the reaction conditions .

Comparison with Similar Compounds

4-Hydroxy-4-methylcyclohexanone

- Structure: Cyclohexanone with a hydroxyl (-OH) and methyl (-CH₃) group at position 4.

- Key Differences: Substitutents: The target compound features acetyl (-COCH₃) at C2 and methyl at C4, whereas 4-hydroxy-4-methylcyclohexanone has hydroxyl and methyl groups at C4. Reactivity: The hydroxyl group in the analog increases polarity and hydrogen-bonding capacity, favoring oxidation or reduction reactions. In contrast, the acetyl group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents).

- Applications: 4-Hydroxy-4-methylcyclohexanone is used to synthesize trans-4-amino-1-methylcyclohexanol, a pharmaceutical intermediate . The target compound’s acetyl group may facilitate ketone-based condensations or serve as a precursor for heterocyclic systems.

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

- Structure: Cyclohexanone with a 3-methoxyphenyl and methylamino group at C2.

- Key Differences: Substitutents: Methoxmetamine has aromatic (methoxyphenyl) and amine groups, while the target compound has acetyl and methyl groups.

- Applications: Methoxmetamine is a psychoactive research chemical, highlighting how substituent choice dictates biological activity . The target compound’s lack of aromatic or amino groups likely limits such effects, favoring industrial or synthetic applications.

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-acetyl-4-methylcyclohexan-1-one, and how can reaction efficiency be optimized?

- Methodological Answer :

- Friedel-Crafts Acylation : Use acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group onto the cyclohexane ring. Monitor reaction progress via TLC.

- Optimization Strategies :

- Catalyst Loading : Adjust AlCl₃ concentration (typically 1.2–1.5 equiv.) to balance reactivity and side reactions.

- Solvent Choice : Use anhydrous dichloromethane or toluene to minimize hydrolysis.

- Temperature Control : Maintain 0–5°C for exothermic reactions to avoid decomposition.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Confirm purity via NMR and GC-MS .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Identify acetyl protons (δ 2.1–2.3 ppm) and ketone carbonyl (δ 205–215 ppm). Analyze methyl group splitting patterns (e.g., 4-methyl at δ 1.0–1.2 ppm).

- IR Spectroscopy : Confirm ketone (C=O stretch ~1700 cm⁻¹) and acetyl (C-O stretch ~1250 cm⁻¹).

- Mass Spectrometry : Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of acetyl group).

- X-ray Crystallography : Resolve stereochemistry using SHELX programs for crystal structure refinement .

Advanced Research Questions

Q. How can contradictory NMR spectral data be resolved when characterizing substituted cyclohexanone derivatives?

- Methodological Answer :

- 2D NMR Techniques : Use COSY, HSQC, and NOESY to assign overlapping signals and confirm spatial proximity of substituents.

- Dynamic Effects : Consider chair conformers in cyclohexanone derivatives; variable-temperature NMR can reveal conformational exchange.

- Computational Validation : Compare experimental shifts with DFT-calculated values (Gaussian or ORCA software) to validate assignments .

Q. What strategies are effective in optimizing enantioselective synthesis of chiral derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Use organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., BINAP-Ru) for asymmetric induction.

- Reaction Screening : Test solvents (e.g., THF, DCE) and additives (e.g., chiral ligands) to improve enantiomeric excess (ee).

- Analysis : Measure ee via chiral HPLC (Chiralpak columns) or polarimetry. For example, a Mannich reaction with 4-methylbenzaldehyde achieved >90% ee using a proline catalyst .

Q. How can computational methods aid in predicting the reactivity and stability of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., for acetylation) to identify kinetic vs. thermodynamic pathways.

- Molecular Docking : Predict bioactivity by simulating interactions with target proteins (e.g., enzymes) using AutoDock Vina.

- Solvent Effects : Use COSMO-RS to simulate solvent polarity impacts on reaction yields .

Safety and Experimental Design

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors (ketones are irritants).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Protocols : Follow SDS guidelines for similar ketones (e.g., cyclohexanone derivatives) .

Q. How should researchers address low yields in the acetylation of 4-methylcyclohexanone derivatives?

- Methodological Answer :

- Moisture Control : Ensure anhydrous conditions using molecular sieves or inert gas purging.

- Catalyst Regeneration : Recycle AlCl₃ via aqueous workup (e.g., HCl quenching) to reduce costs.

- Side Reaction Mitigation : Add scavengers (e.g., triethylamine) to neutralize excess acetylating agents.

- Scale-Up Considerations : Optimize stirring rate and heat transfer for reproducibility .

Data Contradiction and Validation

Q. How do researchers reconcile conflicting reactivity data in cyclohexanone derivative functionalization?

- Methodological Answer :

- Meta-Analysis : Compare datasets from multiple studies (e.g., reaction rates in polar vs. nonpolar solvents).

- Control Experiments : Replicate conditions from literature to verify reproducibility.

- Advanced Analytics : Use LC-MS/MS to detect trace intermediates or byproducts influencing results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.